molecular formula C13H11NS B163259 (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate CAS No. 138617-82-0

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate

Cat. No.: B163259
CAS No.: 138617-82-0
M. Wt: 213.3 g/mol
InChI Key: PGJWLIIUEIYCSF-SNVBAGLBSA-N
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Description

®-(-)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral isothiocyanate compound. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its unique structure, which includes a naphthyl group attached to an ethyl isothiocyanate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate typically involves the reaction of ®-(-)-1-(1-Naphthyl)ethylamine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of dicyclohexylcarbodiimide in diethyl ether at temperatures ranging from -10°C to 20°C for about 15 hours .

Industrial Production Methods

Industrial production methods for ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(1-Naphthyl)ethyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with amines to form urea derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols.

    Solvents: Common solvents include diethyl ether and dichloromethane.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include thiourea and urea derivatives, which are useful intermediates in organic synthesis.

Scientific Research Applications

®-(-)-1-(1-Naphthyl)ethyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the activity of enzymes and other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(1-Naphthyl)ethylamine: A chiral amine used in similar applications.

    ®-(-)-1-(1-Naphthyl)ethyl isocyanate: Another chiral isocyanate with comparable reactivity.

Uniqueness

®-(-)-1-(1-Naphthyl)ethyl isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its amine and isocyanate counterparts. This makes it particularly valuable in specific synthetic applications where isothiocyanate chemistry is required.

Properties

IUPAC Name

1-[(1R)-1-isothiocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWLIIUEIYCSF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426818
Record name (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138617-82-0
Record name (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate a suitable reagent for determining the enantiomeric purity of chiral amines?

A1: this compound, along with its counterpart (S)-1-Phenylethyl isothiocyanate, exhibit excellent properties as chirality recognizing reagents. [] These compounds react with chiral amines to form diastereomeric thiourea derivatives. These derivatives possess distinct NMR spectral characteristics, allowing for the easy identification and quantification of the individual enantiomers in a mixture.

Q2: What are the advantages of using this compound and (S)-1-Phenylethyl isothiocyanate for this application?

A2: The research highlights a key advantage of these compounds: their stability and reactivity in aqueous conditions. [] This property simplifies the experimental procedure, making them particularly useful for analyzing chiral amines that might be sensitive to other, harsher reaction conditions.

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